molecular formula C6H5Cl3N2 B12440465 4,6-Dichloro-5-(2-chloroethyl)pyrimidine

4,6-Dichloro-5-(2-chloroethyl)pyrimidine

Cat. No.: B12440465
M. Wt: 211.5 g/mol
InChI Key: QYISJPSVQDEJLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloro-5-(2-chloroethyl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of chlorine atoms at positions 4 and 6, and a 2-chloroethyl group at position 5. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-5-(2-chloroethyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method involves the reaction of 4,6-dihydroxypyrimidine with ethylene dichloride and a chlorination catalyst. The reaction is carried out by heating the mixture to reflux, followed by the addition of thionyl chloride. The product is then isolated by distillation and crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of formamide, absolute ethyl alcohol, and sodium ethoxide, followed by the addition of diethyl malonate. The reaction mixture is then treated with hydrochloric acid and thionyl chloride to yield the final product .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-5-(2-chloroethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-(2-chloroethyl)pyrimidine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. For example, pyrimidine-based compounds are known to inhibit cyclooxygenase enzymes, thereby reducing the production of prostaglandins and exerting anti-inflammatory effects . The exact molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-5-(2-chloroethyl)pyrimidine is unique due to the presence of the 2-chloroethyl group at position 5, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other similar pyrimidine derivatives and makes it valuable for specific synthetic and research applications .

Properties

Molecular Formula

C6H5Cl3N2

Molecular Weight

211.5 g/mol

IUPAC Name

4,6-dichloro-5-(2-chloroethyl)pyrimidine

InChI

InChI=1S/C6H5Cl3N2/c7-2-1-4-5(8)10-3-11-6(4)9/h3H,1-2H2

InChI Key

QYISJPSVQDEJLV-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=N1)Cl)CCCl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.